4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4,5-dichloro-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSNDVKYKNMGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4,5-dichloro-1-methyl-1H-pyrazole with a carboxylating agent under controlled conditions to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as chlorination, methylation, and carboxylation, followed by purification techniques like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted pyrazole derivatives.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
Chemistry
DCPCA serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its reactivity allows it to undergo:
- Oxidation : Leading to the formation of pyrazole derivatives.
- Reduction : Producing different derivatives with varied functional groups.
- Substitution Reactions : Halogen atoms can be replaced by other functional groups.
Biology
DCPCA has been studied for its biological activities, particularly as an enzyme inhibitor and receptor ligand. Notable findings include:
- Enzyme Modulation : DCPCA interacts with various enzymes, including hydrolases and oxidoreductases, influencing their activity. For example, it has been shown to inhibit COX-1 and COX-2 enzymes, demonstrating anti-inflammatory properties comparable to established drugs like diclofenac.
| Enzyme | Activity | IC50 Value |
|---|---|---|
| COX-1 | Inhibition | Comparable to diclofenac |
| COX-2 | Inhibition | Comparable to diclofenac |
Antimicrobial Activity
DCPCA has exhibited antimicrobial properties against various pathogens. In vitro studies have shown:
- Significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | Low concentration |
| Staphylococcus aureus | Low concentration |
Case Study 1: Anti-inflammatory Effects
A study demonstrated that DCPCA significantly inhibits COX enzymes involved in inflammatory processes. The results indicated that DCPCA could serve as a safer alternative to traditional anti-inflammatory medications with fewer side effects.
Case Study 2: Antimicrobial Activity
In vitro assays indicated that DCPCA is effective against multidrug-resistant strains of bacteria, highlighting its potential as a candidate for developing new antimicrobial agents.
Industrial Applications
In the industrial sector, DCPCA is utilized in the production of agrochemicals and pharmaceuticals. Its ability to modulate enzyme activities makes it valuable in the formulation of products aimed at pest control and disease management in crops.
Mechanism of Action
The mechanism of action of 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of chlorine atoms and the carboxylic acid group can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Table 1: Key Properties of 4,5-Dichloro-1-methyl-1H-pyrazole-3-carboxylic Acid and Analogues
Reactivity and Functionalization
- Carboxylic Acid vs. Carboxamide : The target compound’s carboxylic acid group enables direct coupling reactions (e.g., amidation), whereas carboxamide derivatives (e.g., 3a–3p from ) require additional activation steps (e.g., EDCI/HOBt) for synthesis .
- Chlorination Effects: The dual Cl substituents at positions 4 and 5 enhance electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to mono-chlorinated analogues like 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid .
Biological Activity
4,5-Dichloro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS RN: 1621-91-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
- Molecular Formula : C₅H₄Cl₂N₂O₂
- Molecular Weight : 175.00 g/mol
- Physical State : Solid (white to almost white powder)
- Melting Point : 213 °C (decomposes)
- Solubility : Soluble in methanol
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit promising antimicrobial properties. In particular, 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid has shown activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship (SAR) analysis suggests that the presence of chlorine atoms enhances the antimicrobial efficacy by increasing lipophilicity and interaction with bacterial membranes .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain analogs of pyrazole compounds exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .
Neuroprotective Effects
Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties. Compounds similar to 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid have been shown to modulate neurotransmitter systems and exhibit partial agonist activity at trace amine-associated receptors (TAARs), which are implicated in neurodegenerative diseases such as Parkinson's disease and schizophrenia .
The biological activity of 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Interaction with Cellular Targets : It can bind to various cellular receptors or proteins, influencing signaling pathways related to inflammation and apoptosis.
- Modulation of Gene Expression : Pyrazole derivatives can alter the expression of genes associated with drug metabolism and resistance.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives, including 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid. The compound demonstrated effective inhibition against multidrug-resistant strains of S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 2: Anticancer Activity
In vitro assays conducted on A549 lung cancer cells revealed that the compound induced apoptosis through activation of caspase pathways. The study reported an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid?
A widely used method involves hydrolyzing pyrazole-3-carboxylate esters under alkaline conditions. For example, potassium hydroxide (KOH) in methanol at 60°C for 4 hours, followed by acidification to precipitate the carboxylic acid . Modifications to this protocol, such as adjusting reaction time or temperature, may optimize yields. Chlorination steps (e.g., using POCl₃ or Cl₂ gas) are critical for introducing the 4,5-dichloro substituents, as seen in analogous pyrazole syntheses .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., distinguishing 4,5-dichloro from regioisomers) via chemical shifts and coupling patterns .
- Melting Point Analysis : Reported ranges (e.g., 150–152°C for related compounds) help assess purity .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects side products .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
Q. How do researchers ensure reproducibility in synthesizing this compound?
Standardized protocols include:
- Precise control of stoichiometry (e.g., Cl₂ equivalents for dichlorination).
- Monitoring reaction progress via thin-layer chromatography (TLC).
- Purification via recrystallization or column chromatography to remove unreacted intermediates .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations can optimize the geometry of intermediates, predict regioselectivity in substitution reactions, and analyze electronic effects of chloro substituents. For example, studies on similar pyrazoles use computational tools to correlate substituent electronegativity with reaction pathways .
Q. What methodologies are used to investigate the stability of 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid under varying conditions?
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds.
- pH-Dependent Stability Studies : Hydrolysis rates in acidic/basic media can be monitored via UV-Vis spectroscopy .
- Light Exposure Tests : Accelerated degradation studies under UV/visible light to evaluate photostability .
Q. How do researchers resolve contradictions in reported physical properties (e.g., melting points)?
Discrepancies may arise from impurities, polymorphic forms, or measurement techniques. For example:
- Purify the compound via repeated recrystallization.
- Use differential scanning calorimetry (DSC) to identify polymorphs.
- Cross-validate data with independent laboratories .
Q. What strategies optimize the compound’s bioactivity in pharmacological studies?
- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., replacing chlorine with bromine) to enhance binding affinity .
- Enzyme Inhibition Assays : Testing inhibitory effects on target enzymes (e.g., kinases) using fluorescence-based assays .
- Molecular Docking : Simulating interactions with biological targets to guide synthetic modifications .
Q. How does chloro-substitution influence the compound’s electronic properties and reactivity?
Chlorine atoms increase electron-withdrawing effects, stabilizing the pyrazole ring and altering:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
